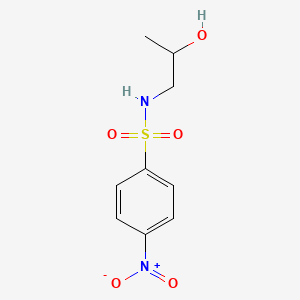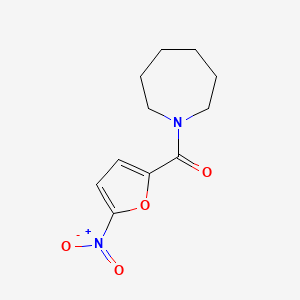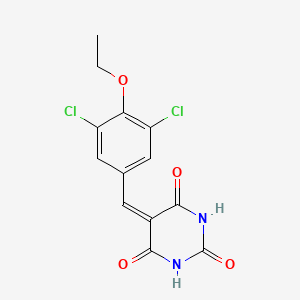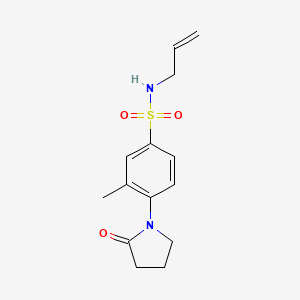![molecular formula C18H25ClO5 B5154581 diethyl [5-(2-chlorophenoxy)pentyl]malonate](/img/structure/B5154581.png)
diethyl [5-(2-chlorophenoxy)pentyl]malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [5-(2-chlorophenoxy)pentyl]malonate, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of cannabinoid receptors. It was first synthesized in the 1990s and has been extensively studied for its potential use in scientific research.
Wirkmechanismus
Diethyl [5-(2-chlorophenoxy)pentyl]malonate acts as a potent agonist of cannabinoid receptors, specifically CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a range of physiological effects. The exact mechanism of action is still being studied, but it is thought to involve the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects:
Diethyl [5-(2-chlorophenoxy)pentyl]malonate has a range of biochemical and physiological effects. It has been shown to induce hypothermia, alter locomotor activity, and modulate pain perception. It has also been shown to have anti-inflammatory and neuroprotective effects. These effects are thought to be mediated through the activation of cannabinoid receptors.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl [5-(2-chlorophenoxy)pentyl]malonate has several advantages for use in lab experiments. It is a potent and selective agonist of cannabinoid receptors, making it a useful tool for studying the endocannabinoid system. It is also stable and easy to synthesize, making it readily available for use in research. However, there are also limitations to its use. It has been shown to have off-target effects at high concentrations, and its effects can be variable depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for research on diethyl [5-(2-chlorophenoxy)pentyl]malonate. One area of interest is the development of novel cannabinoid receptor agonists with improved selectivity and efficacy. Another area of interest is the investigation of the potential therapeutic applications of diethyl [5-(2-chlorophenoxy)pentyl]malonate and other cannabinoid receptor agonists. Finally, there is a need for further research to fully understand the mechanism of action and physiological effects of diethyl [5-(2-chlorophenoxy)pentyl]malonate.
Synthesemethoden
The synthesis of diethyl [5-(2-chlorophenoxy)pentyl]malonate involves the reaction of 2-chlorophenol with 5-bromopentanoic acid, followed by esterification with diethyl malonate. The resulting compound is then subjected to decarboxylation to obtain diethyl [5-(2-chlorophenoxy)pentyl]malonate. This synthesis method has been well-established and is widely used in scientific research.
Wissenschaftliche Forschungsanwendungen
Diethyl [5-(2-chlorophenoxy)pentyl]malonate has been extensively studied for its potential use in scientific research. It is commonly used as a tool to study the endocannabinoid system and its role in various physiological processes. It has also been used to investigate the pharmacological properties of cannabinoid receptors and their potential therapeutic applications.
Eigenschaften
IUPAC Name |
diethyl 2-[5-(2-chlorophenoxy)pentyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClO5/c1-3-22-17(20)14(18(21)23-4-2)10-6-5-9-13-24-16-12-8-7-11-15(16)19/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIXTFUHBGIUPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCOC1=CC=CC=C1Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[5-(2-chlorophenoxy)pentyl]propanedioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5154505.png)

![4-[3-(2,6-diisopropylphenoxy)propyl]morpholine](/img/structure/B5154516.png)
![3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B5154519.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5154536.png)



![(3aS*,5S*,9aS*)-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5154565.png)

amino]-2-propanol trihydrochloride](/img/structure/B5154585.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide](/img/structure/B5154591.png)
![2-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5154593.png)